molecular formula C6H7N3 B1327165 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile CAS No. 1071814-43-1

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Cat. No. B1327165
M. Wt: 121.14 g/mol
InChI Key: PYXBEBZQSMLHTC-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

A mixture of tert-butyl 2-cyano-2-(1-methyl-1H-pyrazol-5-yl)acetate (130 mg, 0.588 mmol) in hexafluoroisopropanol (1 mL) was submitted to microwave radiation at 130° C. for 15 minutes. The reaction mixture was diluted with diethyl ether (30 mL), washed with water (5 mL) and brine (5 mL), dried over magnesium sulfate, filtered, concentrated under reduced pressure and dried under high vacuum to afford 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile (68.3 mg) as a pale yellow oil. 1H NMR (500 MHz, CDCl3) δ 3.77 (s, 2H), 3.89 (s, 3H), 6.30 (s, 1H), 7.45 (s, 1H).
Name
tert-butyl 2-cyano-2-(1-methyl-1H-pyrazol-5-yl)acetate
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:11]1[N:15]([CH3:16])[N:14]=[CH:13][CH:12]=1)C(OC(C)(C)C)=O)#[N:2]>FC(F)(F)C(O)C(F)(F)F.C(OCC)C>[CH3:16][N:15]1[C:11]([CH2:3][C:1]#[N:2])=[CH:12][CH:13]=[N:14]1

Inputs

Step One
Name
tert-butyl 2-cyano-2-(1-methyl-1H-pyrazol-5-yl)acetate
Quantity
130 mg
Type
reactant
Smiles
C(#N)C(C(=O)OC(C)(C)C)C1=CC=NN1C
Name
Quantity
1 mL
Type
solvent
Smiles
FC(C(C(F)(F)F)O)(F)F
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 130° C.
CUSTOM
Type
CUSTOM
Details
for 15 minutes
Duration
15 min
WASH
Type
WASH
Details
washed with water (5 mL) and brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC=C1CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 68.3 mg
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.